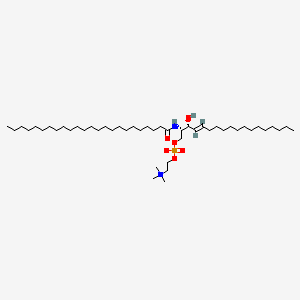
C24 Sphingomyelin
Descripción general
Descripción
La esfingomielina es un tipo de esfingolípido que se encuentra en las membranas celulares animales, particularmente en la vaina de mielina membranosa que rodea algunos axones de las células nerviosas. Está compuesta por una base esfingoides, un ácido graso de cadena larga y un grupo de cabeza de fosforilcolina. La esfingomielina es crucial para mantener la integridad y la estabilidad de la membrana celular, y juega un papel importante en la transducción de señales y la comunicación celular .
Mecanismo De Acción
La esfingomielina ejerce sus efectos a través de varios mecanismos:
Integridad de la membrana celular: Mantiene la integridad estructural de las membranas celulares al formar balsas lipídicas.
Transducción de señales: Sirve como precursor de lípidos bioactivos como la ceramida y la esfingosina-1-fosfato, que regulan varias funciones celulares.
Respuesta al estrés celular: Involucrada en la respuesta celular a las condiciones de estrés, influyendo en la apoptosis y la supervivencia celular.
Análisis Bioquímico
Biochemical Properties
C24 Sphingomyelin interacts with several enzymes, proteins, and other biomolecules. It has been found to have higher membrane rigidifying properties than its C24:1 homologues . The biophysical properties of this compound have been studied in multicomponent lipid bilayers containing cholesterol . It has been observed that this compound uniquely interacts with cholesterol and governs the lateral organization in asymmetric membranes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound, when placed in the outer leaflet, suppresses microdomains in giant unilamellar vesicles and also suppresses submicron domains in the plasma membrane of HeLa cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. Molecular dynamics simulations have indicated that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, thereby favoring cholesterol in the inner leaflet .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by endoplasmic reticulum membrane-embedded enzymes through a four-step cycle . The most important enzymes determining the tissue distribution of very long-chain fatty acids (VLCFAs) like this compound are fatty acid elongases, which catalyze the first, rate-limiting step of the fatty acid elongation cycle .
Subcellular Localization
This compound is primarily localized in the outer leaflet of the plasma membrane in mammalian cells
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La biosíntesis de esfingomielina ocurre principalmente en el retículo endoplásmico y el aparato de Golgi. El proceso involucra varias enzimas clave, como la serina palmitoiltransferasa, la ceramida sintasa y la esfingomielina sintasa. El primer paso comprometido de la síntesis de esfingomielina implica la condensación de L-serina y palmitoil-CoA, catalizada por la serina palmitoiltransferasa .
Métodos de producción industrial
La producción industrial de esfingomielina generalmente implica la extracción de fuentes naturales, como el cerebro de cerdo o los glóbulos rojos. El proceso de extracción incluye la extracción de lípidos utilizando solventes orgánicos, seguida de purificación mediante técnicas como la cromatografía en capa fina (TLC) y la cromatografía líquida de alto rendimiento (HPLC) .
Análisis De Reacciones Químicas
Tipos de reacciones
La esfingomielina experimenta varias reacciones químicas, que incluyen:
Hidrólisis: Catalizada por esfingomielinasas, lo que resulta en la formación de ceramida y fosforilcolina.
Oxidación y reducción: Implica la conversión de esfingomielina a ceramida y otros metabolitos de esfingolípidos.
Reactivos y condiciones comunes
Hidrólisis: Las esfingomielinasas son las principales enzimas utilizadas para las reacciones de hidrólisis.
Oxidación y reducción: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.
Principales productos formados
Ceramida: Un producto clave formado a partir de la hidrólisis de esfingomielina.
Esfingosina-1-fosfato: Formada mediante un mayor metabolismo de la ceramida.
Aplicaciones Científicas De Investigación
La esfingomielina tiene diversas aplicaciones en la investigación científica, que incluyen:
Comparación Con Compuestos Similares
La esfingomielina es única en comparación con otros esfingolípidos debido a su estructura y funciones específicas. Compuestos similares incluyen:
Ceramida: Un metabolito de la esfingomielina involucrado en la señalización celular y la apoptosis.
Esfingosina-1-fosfato: Un lípido bioactivo derivado del metabolismo de la esfingomielina, involucrado en la supervivencia y la migración celular.
Fosfatidilserina: Otro fosfolípido que se encuentra en las membranas celulares, involucrado en la señalización celular y la apoptosis.
La capacidad única de la esfingomielina para formar balsas lipídicas y su papel en la transducción de señales la hacen diferente de otros esfingolípidos y fosfolípidos .
Propiedades
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPUVGSSDPBMD-XTAIVQBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H95N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347426 | |
| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60037-60-7 | |
| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






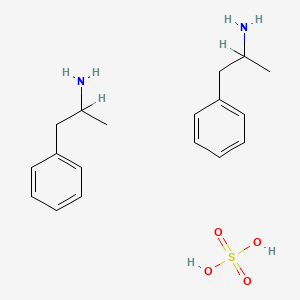
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)


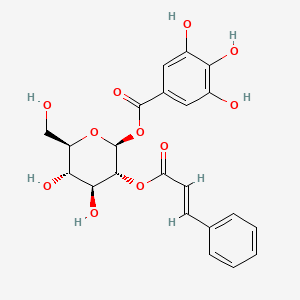
![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)
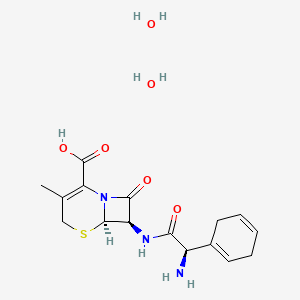
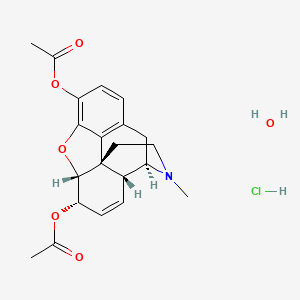

![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
